Naltiazem

Descripción general

Descripción

Naltiazem is a small molecule drug that functions as a voltage-gated calcium channel blocker. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of cardiovascular diseases, including arrhythmias, hypertension, and myocardial infarction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Naltiazem involves multiple steps, starting with the preparation of the core benzothiazepine structure. The process typically includes:

- Formation of the benzothiazepine ring through a cyclization reaction.

- Introduction of the dimethylaminoethyl side chain.

- Addition of the methoxyphenyl group.

- Final acetylation to form the acetate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

- High-yield reactions to minimize waste.

- Use of robust catalysts and reagents to ensure consistency.

- Implementation of purification steps such as crystallization and chromatography to achieve high purity .

Análisis De Reacciones Químicas

Types of Reactions: Naltiazem undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at the dimethylaminoethyl side chain or the methoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures and pH.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like gas chromatography and mass spectrometry .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Naltiazem is primarily indicated for the management of:

- Hypertension : By inhibiting calcium influx into vascular smooth muscle, this compound promotes vasodilation, leading to decreased blood pressure.

- Angina Pectoris : It reduces myocardial oxygen demand, which is beneficial for patients experiencing chest pain due to inadequate blood flow to the heart.

- Cardiac Arrhythmias : this compound can help stabilize heart rhythms by affecting calcium channels in cardiac tissues.

Hypertension Management

A randomized controlled trial demonstrated that patients treated with this compound experienced significant reductions in diastolic blood pressure compared to placebo groups. For instance, doses ranging from 120 mg to 540 mg resulted in diastolic reductions of up to 8.6 mmHg .

Angina Pectoris

In another study focusing on chronic stable angina, patients receiving this compound showed improved exercise tolerance after treatment, indicating its efficacy in managing anginal symptoms .

Comparative Data Table

| Application | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Hypertension | Calcium channel blockade | Significant BP reduction in trials |

| Angina Pectoris | Decreased myocardial oxygen demand | Improved exercise tolerance observed |

| Cardiac Arrhythmias | Stabilization of cardiac conduction | Effective in rhythm control |

Research Insights

Recent studies have highlighted the importance of this compound in various therapeutic contexts:

- A study published in the Journal of Brazilian Chemical Society noted its synthesis and highlighted its antioxidant properties alongside its primary function as a calcium channel blocker .

- The World Anti-Doping Agency has examined the pharmacology of this compound concerning its potential misuse in sports, emphasizing the need for ongoing research into its effects and detection methods .

Mecanismo De Acción

Naltiazem exerts its effects by blocking voltage-gated calcium channels, which are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells. By inhibiting this influx, this compound relaxes the smooth muscle, leading to vasodilation and reduced blood pressure. It also decreases the force and rate of heart contractions, making it effective in treating arrhythmias .

Comparación Con Compuestos Similares

Diltiazem: Another benzothiazepine derivative with similar calcium channel blocking properties.

Verapamil: A phenylalkylamine calcium channel blocker with a different chemical structure but similar therapeutic effects.

Amlodipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle.

Uniqueness: Naltiazem is unique due to its specific molecular structure, which provides a balanced effect on both cardiac and vascular smooth muscle. This intermediate specificity makes it distinct from other calcium channel blockers like Diltiazem and Verapamil, which have more targeted actions .

Actividad Biológica

Naltiazem, a synthetic compound belonging to the class of β-hydroxy sulfides , is primarily recognized for its role as a calcium channel blocker. It is structurally related to diltiazem and has been investigated for various biological activities, particularly in cardiovascular health. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound functions by inhibiting calcium ions from entering cardiac and smooth muscle cells through voltage-gated calcium channels. This action leads to:

- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Negative inotropic effect : Reduction in the force of heart contractions, which can be beneficial in managing conditions like hypertension and angina.

- Antiarrhythmic properties : Stabilization of cardiac rhythm by modulating electrical conduction through the heart.

Therapeutic Applications

This compound has been primarily utilized in the treatment of:

- Hypertension : Effective in lowering blood pressure by relaxing blood vessels.

- Angina Pectoris : Reduces the frequency and severity of angina attacks.

- Certain Cardiac Arrhythmias : Helps in controlling heart rate and rhythm.

Antimicrobial Activity

Recent studies have explored this compound's potential antimicrobial properties. A study reported that this compound, along with other β-hydroxy sulfides, exhibited moderate activity against Staphylococcus aureus. This suggests a potential for this compound not only as a cardiovascular agent but also as an antimicrobial compound .

Case Studies

- Clinical Trial on Hypertension Management :

- Study on Cardiac Arrhythmias :

Comparative Biological Activity

The following table summarizes the biological activities and effects of this compound compared to diltiazem:

| Compound | Mechanism of Action | Primary Uses | Antimicrobial Activity |

|---|---|---|---|

| This compound | Calcium channel blocker | Hypertension, Angina | Moderate against S. aureus |

| Diltiazem | Calcium channel blocker | Hypertension, Angina, Arrhythmias | Limited studies available |

Propiedades

Número CAS |

108383-95-5 |

|---|---|

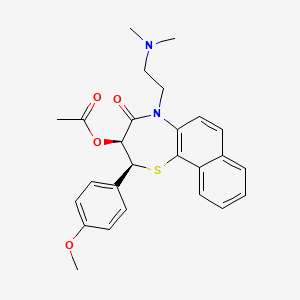

Fórmula molecular |

C26H28N2O4S |

Peso molecular |

464.6 g/mol |

Nombre IUPAC |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i][1,5]benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C26H28N2O4S/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3/h5-14,23-24H,15-16H2,1-4H3/t23-,24+/m1/s1 |

Clave InChI |

GWVJLVHNKMLXRM-RPWUZVMVSA-N |

SMILES |

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |

SMILES isomérico |

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |

SMILES canónico |

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naphtho(1,2-b)1,4-thiazepin-4(5H)-one naltiazem |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.